molecular formula C12H16ClNO B3085528 N-[(4-chlorophenyl)methyl]oxan-4-amine CAS No. 1157009-59-0

N-[(4-chlorophenyl)methyl]oxan-4-amine

Cat. No.: B3085528
CAS No.: 1157009-59-0
M. Wt: 225.71 g/mol
InChI Key: KADTXPUMQXFPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chlorophenyl)methyl]oxan-4-amine is a chemical compound with the molecular formula C12H16ClNO and a molecular weight of 225.71 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]oxan-4-amine typically involves the reaction of 4-chlorobenzyl chloride with oxan-4-amine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through extraction and purification techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]oxan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxan-4-amine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups at the oxan-4-amine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate; reactions are conducted under reflux conditions.

Major Products Formed

    Oxidation: Oxan-4-amine derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amine derivatives with hydrogenated functional groups.

    Substitution: Substituted oxan-4-amine derivatives with various functional groups introduced at the oxan-4-amine moiety.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]oxan-4-amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Studied for its effects on biological systems, particularly its role as an alpha-2 adrenergic agonist.

    Medicine: Investigated for its potential therapeutic applications, including its use as a sedative and analgesic in veterinary medicine.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

N-[(4-chlorophenyl)methyl]oxan-4-amine exerts its effects by binding to alpha-2 adrenergic receptors in the central nervous system. This binding leads to the inhibition of norepinephrine release, resulting in sedative, analgesic, and muscle relaxant effects. The molecular targets include alpha-2 adrenergic receptors, and the pathways involved are related to the modulation of neurotransmitter release and signal transduction.

Comparison with Similar Compounds

N-[(4-chlorophenyl)methyl]oxan-4-amine can be compared with other alpha-2 adrenergic agonists such as clonidine and dexmedetomidine. While all these compounds share similar mechanisms of action, this compound is unique in its chemical structure and specific applications in veterinary medicine. Similar compounds include:

  • Clonidine
  • Dexmedetomidine
  • Tizanidine

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-11-3-1-10(2-4-11)9-14-12-5-7-15-8-6-12/h1-4,12,14H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADTXPUMQXFPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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